molecular formula C15H16O B13758111 Benzyl 2-phenylethyl ether CAS No. 54894-37-0

Benzyl 2-phenylethyl ether

Cat. No.: B13758111
CAS No.: 54894-37-0
M. Wt: 212.29 g/mol
InChI Key: MTWBNQBGOBEJKB-UHFFFAOYSA-N
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Description

Structure and Synthesis Benzyl 2-phenylethyl ether (C${15}$H${16}$O) is an aromatic ether characterized by a benzyl group (C$6$H$5$CH$2$-) linked via an ether oxygen to a 2-phenylethyl group (C$6$H$5$CH$2$CH$_2$-). This structure combines two aromatic moieties with a flexible ethyl chain, conferring unique physicochemical properties.

Applications Benzyl ethers are widely utilized as protective groups in organic synthesis due to their stability under basic conditions and ease of cleavage via hydrogenolysis or acidic hydrolysis. This compound may also serve as a solvent or intermediate in pharmaceutical and fragrance industries, leveraging its aromaticity and moderate polarity .

Properties

CAS No.

54894-37-0

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

2-phenylethoxymethylbenzene

InChI

InChI=1S/C15H16O/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

MTWBNQBGOBEJKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-phenylethyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of a benzyl halide with a 2-phenylethanol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction proceeds via an S_N2 mechanism, resulting in the formation of the ether bond .

Industrial Production Methods: Industrial production of this compound typically involves the same Williamson ether synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Decomposition Pathways

Benzyl 2-phenylethyl ether undergoes distinct cleavage mechanisms depending on reaction conditions:

Pyrolysis

Pyrolysis studies reveal two primary pathways:

  • Homolytic bond scission :

    • Cleavage of the C<sub>6</sub>H<sub>5</sub>C<sub>2</sub>H<sub>4</sub>−OC<sub>6</sub>H<sub>5</sub> bond produces benzyl radicals (C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>- ) and phenoxy radicals (C<sub>6</sub>H<sub>5</sub>O- ) .

    • Detection of cyclopentadienyl radicals (C<sub>5</sub>H<sub>5</sub>- ) and benzene suggests secondary decomposition .

  • Concerted mechanisms :

    • Retro-ene or Maccoll reactions yield phenol and styrene (C<sub>6</sub>H<sub>5</sub>CH=CH<sub>2</sub>) .

Table 2: Pyrolysis Products and Mechanisms

MechanismProducts DetectedTemperature Range
HomolyticBenzyl radicals, phenoxy radicals, benzene300–1350 °C
ConcertedPhenol, styreneBelow 1000 °C

Quantum mechanical calculations (CBS-QB3) confirm that homolytic pathways dominate at high temperatures (>1000 °C) .

Catalytic Hydrogenolysis

Hydrogenolysis cleaves the ether bond via protonation and hydrogen transfer, yielding aromatic products:

  • Ni-based catalysts (e.g., NiMoPS, NiMoPR): Achieve 100% conversion, producing toluene (30–43%) and phenol (14–30%) via selective C<sub>aliphatic</sub>–O bond cleavage .

  • Clay-supported catalysts (PILC): Primarily form diphenylmethane (32%) .

Table 3: Catalyst Performance in Hydrogenolysis

CatalystToluene YieldPhenol YieldOther Products
NiMoPS30%30%Trace benzene
NiMoPR43%14%
PILCDiphenylmethane (32%)

DFT studies show weak adsorption of this compound on catalyst surfaces, favoring non-selective cleavage .

Scientific Research Applications

Organic Synthesis

Benzyl 2-phenylethyl ether serves as a versatile intermediate in organic synthesis. It is often utilized in reactions involving ether formation and benzylation processes. For instance, a study demonstrated the use of a high-valent heterobimetallic complex as a catalyst for secondary benzylation reactions, where this compound acts as a key reactant to produce various benzylated products with moderate to excellent yields .

Catalytic Reactions

The catalytic cleavage of this compound has been extensively studied. Research indicates that this compound can undergo hydrolysis and alkylation reactions in the presence of catalysts such as nickel and zeolite-based materials. These reactions yield phenol and benzyl alcohol as intermediates, which are valuable in further chemical syntheses .

Table 1: Catalysts and Their Effects on this compound Reactions

Catalyst TypeReaction TypeObservations
Ni/SiO₂HydrogenolysisDominates over hydrolysis
HZSM-5Hydrolysis & AlkylationIncreased reaction rates
Dual-functional Ni/HZSM-5Major route: HydrogenolysisEffective in selective cleavage

Material Science

This compound is also explored for its potential applications in material science. Its derivatives have been studied for their antifouling properties against marine organisms such as barnacles. The structure-activity relationship (SAR) studies indicate that modifications to the ether structure can significantly enhance its antifouling activity .

Pharmaceutical Applications

The compound has been identified as a useful building block in pharmaceutical chemistry. Its derivatives can serve as intermediates for synthesizing various therapeutic agents due to their functional properties. Research highlights methods for producing ether compounds that are applicable in drug formulation and development .

Case Studies

Case Study 1: Antifouling Activity
A study investigated the antifouling activity of phenyl ether derivatives, including this compound. The findings revealed that specific modifications to the compound led to enhanced biological activity against barnacle larvae, suggesting its potential use in environmentally friendly antifouling agents .

Case Study 2: Catalytic Cleavage Mechanisms
Another significant study focused on the mechanisms of catalytic cleavage of benzyl phenyl ether, showcasing how different catalysts influence reaction pathways and product distribution. This research provides insights into optimizing reaction conditions for industrial applications .

Mechanism of Action

The mechanism of action of benzyl 2-phenylethyl ether involves its cleavage through various chemical reactions. For example, in hydrogenolysis, the ether bond is broken by the addition of hydrogen, catalyzed by metals such as nickel or palladium. The cleavage results in the formation of benzyl alcohol and 2-phenylethanol. The molecular targets and pathways involved in these reactions depend on the specific conditions and catalysts used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Benzyl vs. Alkyl Chains: Benzyl methyl and butyl ethers exhibit lower molecular complexity compared to this compound, which features an extended aromatic chain.
  • Aromatic vs. Aliphatic Ethers : Dibenzyl ether and benzyl 2-naphthyl ether prioritize aromatic interactions, whereas benzyl glycidyl ether introduces epoxide reactivity, enabling polymerization .
  • Hybrid Structures : 2-Phenylethyl phenyl ether shares the phenylethyl motif but lacks the benzyl group, reducing its versatility in synthetic applications compared to this compound .

Reactivity and Stability

  • Acid Sensitivity: Benzyl ethers generally resist acidic hydrolysis but cleave under hydrogenolysis (e.g., H$_2$/Pd). Dibenzyl ether’s stability makes it ideal for protective-group chemistry, while benzyl glycidyl ether’s epoxide ring opens readily under nucleophilic attack .
  • Thermal Properties : Benzyl 2-naphthyl ether’s crystalline nature (melting point: 102°C) contrasts with the liquid state of simpler ethers like benzyl methyl ether, reflecting differences in molecular symmetry .

Uniqueness of this compound

This compound distinguishes itself through:

Dual Aromaticity : The benzyl and phenylethyl groups provide enhanced stability and π-system interactions, advantageous in catalysis or materials science.

Synthetic Flexibility : Its structure allows modular modifications, such as halogenation or oxidation, to tailor reactivity for specific applications.

Balanced Polarity : Intermediate polarity between aliphatic and fully aromatic ethers may optimize solubility in diverse reaction media.

Biological Activity

Benzyl 2-phenylethyl ether (C15H16O), also known as benzyl phenethyl ether, is a compound with notable biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activities, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its ether functional group, which contributes to its chemical stability and reactivity. The compound's structure can be represented as follows:

Benzyl 2 phenylethyl ether C6H5CH2OCH2C6H5\text{Benzyl 2 phenylethyl ether }C_6H_5CH_2OCH_2C_6H_5

This structure indicates the presence of two phenyl groups connected by an ethereal oxygen atom, which influences its solubility and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl chloride with phenethyl alcohol in the presence of a base. Various catalytic methods have been reported to optimize yields and reaction conditions, including microwave-assisted synthesis and solvent-free methods.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial effects of this compound against various pathogens. For instance, it has shown activity against Gram-positive bacteria and fungi, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .

Antiparasitic Activity

Research has highlighted the antiparasitic properties of this compound derivatives. A study involving cationic benzyl phenethyl ether derivatives reported significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some compounds exhibiting IC50 values below 10 nM . This positions this compound as a promising candidate for antiparasitic drug development.

Neuroactive Effects

This compound has been investigated for its neuroactive properties. Some derivatives have shown potential as modulators of neurotransmitter systems, which could lead to applications in treating neurological disorders . The compound's interaction with receptors involved in pain modulation has also been noted, suggesting analgesic properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the phenethyl moiety or the introduction of substituents on the benzene rings can significantly enhance its potency against specific targets. For instance, the introduction of halogen atoms or functional groups such as acetoxy has been associated with improved antimicrobial and antifouling activities .

Table: Summary of Biological Activities

Activity Target IC50 Values References
AntimicrobialGram-positive bacteriaVariable
AntifungalVarious fungiVariable
AntiparasiticTrypanosoma brucei<10 nM
NeuroactivePain modulationVariable

Case Studies

  • Antiparasitic Study : A series of cationic benzyl phenethyl ether derivatives were synthesized and tested for their activity against Trypanosoma brucei rhodesiense. The most potent compound exhibited an IC50 value of 3.0 nM, outperforming standard treatments like pentamidine .
  • Neuroactive Investigation : Research focusing on the neuroactive properties indicated that certain derivatives could modulate neurotransmitter release, presenting potential therapeutic avenues for pain management and neurological disorders .

Q & A

Q. What are the optimal synthetic routes for Benzyl 2-phenylethyl ether, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or acid-catalyzed etherification. For instance, benzyl chloride and 2-phenylethanol can react under alkaline conditions (e.g., NaOH) to form the ether. Reaction optimization should consider temperature (60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios. Kinetic studies, such as second-order rate constant determination (e.g., 0.12 L/min·gmol for benzyl phenyl ether synthesis), are critical for reproducibility . Characterization via GC-MS or NMR ensures purity and structural confirmation.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To identify ether linkage (δ ~3.5–4.5 ppm for -O-CH₂-) and aromatic protons (δ ~6.8–7.5 ppm).
  • IR Spectroscopy : Absorption bands at ~1100–1250 cm⁻¹ (C-O-C stretch) and ~3050 cm⁻¹ (aromatic C-H).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 212 for C₁₅H₁₆O) and fragmentation patterns confirm the structure. Cross-referencing with databases like PubChem ensures accuracy .

Q. How can researchers analyze reaction kinetics for this compound synthesis?

Second-order kinetics are commonly applied. For example, monitor reactant depletion (e.g., benzyl chloride and 2-phenylethanol) via titration or HPLC. Plotting 1/[A] vs. time yields a linear trendline, with the slope indicating the rate constant. Ensure controlled variables (temperature, pH) to avoid data inconsistencies, as seen in non-optimized runs .

Advanced Research Questions

Q. What mechanistic insights explain acid-catalyzed rearrangements of this compound?

Under acidic conditions (e.g., polyphosphoric acid), the ether undergoes benzyl rearrangement to form phenolic derivatives. The mechanism involves protonation of the ether oxygen, followed by carbocation formation and aryl migration. This is analogous to benzyl phenyl ether rearrangements, yielding products like 2-phenylethylphenol. Kinetic isotope effects and DFT modeling can validate transition states .

Q. How do solvolysis pathways of this compound vary under supercritical CO₂ and aqueous methanol?

In high-temperature aqueous methanol (e.g., 573 K) under 17.7 MPa CO₂, solvolysis produces benzyl alcohol, toluene, and methyl ether derivatives. CO₂ enhances methanol’s nucleophilicity, accelerating cleavage. Yields depend on solvent composition (e.g., 0.2 molar fraction methanol yields 70.7% monocyclic aromatics). GC-MS tracks product distribution, while Arrhenius plots quantify activation energy .

Q. How is this compound used as a lignin model compound in biomass conversion studies?

As a β-O-4 ether analog, it mimics lignin’s structure. Catalytic hydrogenolysis (e.g., using Ru/C or Ni-Al₂O₃) cleaves the ether bond, generating phenolic monomers. Reaction parameters (pressure, solvent) influence selectivity. Comparative studies with guaiacylglycerol-β-guaiacyl ether reveal lignin depolymerization mechanisms .

Q. What experimental factors affect the environmental degradation of this compound in soil?

Degradation rates depend on soil moisture, microbial activity, and starting concentration. For related compounds (e.g., benzyl ITC), half-lives decrease with higher water content due to hydrolysis. Use LC-MS/MS to monitor dissipation, and apply first-order kinetics models. Soil type (e.g., LUFA soil) significantly impacts bioavailability .

Methodological Considerations

  • Contradiction Resolution : Conflicting kinetic data may arise from unoptimized reaction conditions (e.g., incomplete mixing, side reactions). Replicate experiments with controlled variables and use statistical tools (e.g., ANOVA) .
  • Advanced Characterization : Combine XRD for crystallinity analysis and TEM for nanoparticle morphology in catalytic studies .

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